molecular formula C14H14N2O2S B303425 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B303425
M. Wt: 274.34 g/mol
InChI Key: YZBMEAFNXDVNMO-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as S-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone exerts its biological effects by inhibiting the activity of various enzymes and proteins, including DNA topoisomerase, protein kinase C, and cyclooxygenase-2. It also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, its complex synthesis method and low solubility in water can make it challenging to work with in lab experiments.

Future Directions

There are several potential future directions for the study of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.

Synthesis Methods

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is synthesized by the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with allyl bromide. The final product is obtained through a cyclization reaction using sodium hydroxide.

Scientific Research Applications

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H14N2O2S/c1-3-7-16-13(17)12(15-14(16)19)9-10-5-4-6-11(8-10)18-2/h3-6,8-9H,1,7H2,2H3,(H,15,19)/b12-9-

InChI Key

YZBMEAFNXDVNMO-XFXZXTDPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C

SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.